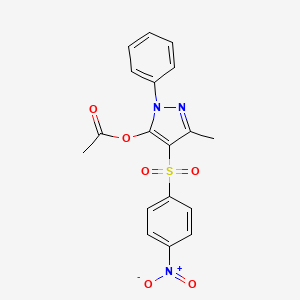
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Transformation
The synthesis of pyrazole derivatives, including those related to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate, involves reactions that yield a variety of structurally related compounds. These reactions are crucial for exploring the chemical properties and potential applications of these compounds. For instance, methyl and p-tolyl phenylethynyl sulfones react with diphenyldiazomethane to produce sulfonyl-substituted 3H-pyrazoles. These compounds undergo further transformations under thermal and acid-catalyzed conditions, leading to the formation of different pyrazole derivatives (V. Vasin et al., 2015).
Nitration and Derivatization
Nitration processes are fundamental in modifying the chemical structure of pyrazole compounds, thereby enhancing their reactivity and enabling the synthesis of novel derivatives. The nitration of 3-methyl-1,5-diphenylpyrazole, for example, introduces nitro groups that are key for further chemical transformations, demonstrating the versatility of these compounds in synthetic chemistry (W. J. Barry et al., 1969).
Biological Activity
Sulfonamide derivatives of pyrazole, including those related to the compound of interest, show promising biological activities. One study highlighted the synthesis of sulfonamide-containing pyrazole derivatives and their metal complexes, which exhibited inhibitory activity against human carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications, particularly as carbonic anhydrase inhibitors (Nurgün Büyükkıdan et al., 2017).
Drug Efficacy and Molecular Docking
Further research into pyrazole derivatives includes their evaluation for antioxidant, anti-inflammatory, and anticancer properties. Molecular docking studies help in understanding the interaction between these compounds and biological targets, guiding the development of novel drugs with improved efficacy (P. Thangarasu et al., 2019).
Antimicrobial Applications
Additionally, the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, based on pyrazole derivatives, aims at developing effective antimicrobial agents. These studies contribute to the discovery of new drugs to combat microbial infections (E. Darwish et al., 2014).
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through a nucleophilic substitution mechanism . This involves the compound acting as a nucleophile, substituting for a halogen at the benzylic position .
Biochemical Pathways
The compound “3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate” may affect several biochemical pathways. For instance, a similar compound, 3-Methyl-4-nitrophenol, has been found to be degraded by Burkholderia sp. strain SJ98 . The degradation process involves several enzymes, including PnpA, PnpB, PnpCD, PnpE, and PnpF . These enzymes catalyze a series of reactions leading to the breakdown of the compound .
Pharmacokinetics
Similar compounds have been found to have varying degrees of solubility, which can impact their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-12-17(28(25,26)16-10-8-15(9-11-16)21(23)24)18(27-13(2)22)20(19-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRQXYSURVWRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



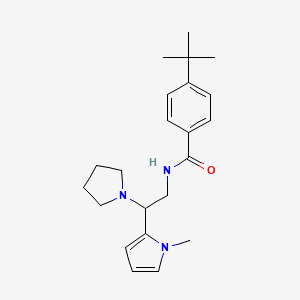

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
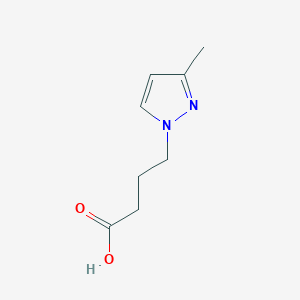
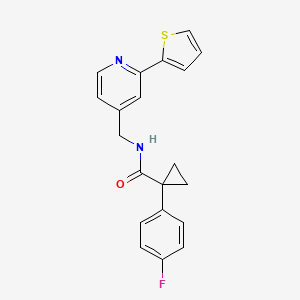
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)
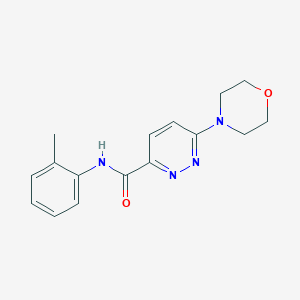
![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)